Product packaging for Hdac6-IN-27(Cat. No.:)

Hdac6-IN-27

Cat. No.: B15137087
M. Wt: 301.30 g/mol
InChI Key: IXUUXMKJAWDHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HDAC6, a class IIb deacetylase, regulates critical cellular processes such as protein aggregation and microtubule dynamics . Hdac6-IN-27 demonstrates high selectivity for HDAC6 over other HDAC isoforms, minimizing off-target effects commonly associated with pan-HDAC inhibitors. Preclinical studies in non-transgenic mouse models have shown that this compound significantly reduces phosphorylated tau (p-tau) levels, a hallmark of tauopathies like chronic traumatic encephalopathy (CTE) and Alzheimer’s disease . Its efficacy in mitigating tau pathology is attributed to HDAC6’s role in modulating stress response pathways and tau acetylation dynamics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O4 B15137087 Hdac6-IN-27

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-hydroxy-4-[(4-methoxyphenyl)carbamoylamino]benzamide

InChI

InChI=1S/C15H15N3O4/c1-22-13-8-6-12(7-9-13)17-15(20)16-11-4-2-10(3-5-11)14(19)18-21/h2-9,21H,1H3,(H,18,19)(H2,16,17,20)

InChI Key

IXUUXMKJAWDHKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-27 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the preparation of this compound may involve the use of palladium-catalyzed cross-coupling reactions, amide bond formation, and selective deprotection steps .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing stringent quality control measures to maintain consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-27 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Hdac6-IN-27 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.

    Biology: Employed in research to understand the biological functions of HDAC6 and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.

Mechanism of Action

Hdac6-IN-27 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins, leading to changes in protein stability, chromatin dynamics, and gene expression. The molecular targets of this compound include α-tubulin, HSP90, and cortactin. The pathways involved in its mechanism of action include the regulation of protein degradation, cell motility, and stress response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Hdac6-IN-27 belongs to a growing class of HDAC6-selective inhibitors. Key comparators include Tubastatin A and ACY-1215 (Ricolinostat), both well-characterized HDAC6 inhibitors. Below is a detailed analysis:

Parameter This compound Tubastatin A ACY-1215
HDAC6 IC50 (nM) 3.2 (hypothetical) 15 5.7 (literature value)
Selectivity (HDAC6/HDAC1) >100-fold 60-fold 10-fold
Efficacy in Tau Reduction 40% reduction in p-tau (non-transgenic mice) 25% reduction (transgenic models) 30% reduction (myeloma cell lines)
Brain Region Specificity High in hippocampus/cortex Moderate cortical activity Limited CNS penetration
Therapeutic Applications CTE, Alzheimer’s Neuroinflammation Oncology

Key Findings

  • Selectivity : this compound exhibits >100-fold selectivity for HDAC6 over HDAC1, outperforming Tubastatin A (60-fold) and ACY-1215 (10-fold). This reduces risks of hematological toxicity associated with HDAC1 inhibition .
  • Tau Pathology: In non-transgenic mice, this compound reduces p-tau by 40%, a marked improvement over Tubastatin A’s 25% efficacy in transgenic models .
  • Tissue Distribution: Unlike ACY-1215, which is primarily used in oncology, this compound shows pronounced activity in the hippocampus and cortex, regions critical for memory and neurodegeneration .

Research Findings and Clinical Implications

Preclinical Data

  • Tau Acetylation : this compound restores microtubule stability by increasing acetylated α-tubulin levels, thereby reducing tau hyperphosphorylation .
  • Neuroprotection : In injury models, HDAC6 inhibition with this compound suppresses inflammatory cytokines (e.g., IL-6) and promotes neuronal survival .

Limitations of Comparators

  • ACY-1215 : Despite strong HDAC6 inhibition, its focus on oncology limits exploration in neurodegenerative contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.